molecular formula C18H25N3O B11188724 2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

Cat. No.: B11188724
M. Wt: 299.4 g/mol
InChI Key: HWAUGAUDXKVYEH-UHFFFAOYSA-N
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Description

2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves the reaction of 2,4-dimethylaniline with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylphenylamine: A precursor in the synthesis of the target compound.

    6-methylpyrimidine: A related pyrimidine derivative with similar structural features.

    3-methylbutylamine: Another amine derivative used in organic synthesis.

Uniqueness

2-[(2,4-dimethylphenyl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

2-(2,4-dimethylanilino)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C18H25N3O/c1-11(2)6-8-15-14(5)19-18(21-17(15)22)20-16-9-7-12(3)10-13(16)4/h7,9-11H,6,8H2,1-5H3,(H2,19,20,21,22)

InChI Key

HWAUGAUDXKVYEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=C(C(=O)N2)CCC(C)C)C)C

Origin of Product

United States

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